molecular formula C18H18N2O3S B11011783 N-(4-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

N-(4-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide

Cat. No.: B11011783
M. Wt: 342.4 g/mol
InChI Key: YHIQPKXSTHNOFX-UHFFFAOYSA-N
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Description

“N-(4-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide” is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide” typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Attachment of Butanamide Moiety: The butanamide moiety can be introduced through an amide coupling reaction using appropriate reagents such as carbodiimides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the benzothiazole ring.

    Reduction: Reduction reactions may target the carbonyl group in the benzothiazole ring.

    Substitution: Substitution reactions can occur at the phenyl ring or the benzothiazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Benzothiazole derivatives are often used as ligands in catalytic reactions.

    Materials Science: These compounds can be used in the synthesis of polymers and advanced materials.

Biology

    Antimicrobial Agents: Benzothiazole derivatives have shown activity against various bacterial and fungal strains.

    Enzyme Inhibitors: These compounds can act as inhibitors of specific enzymes, making them potential candidates for drug development.

Medicine

    Anticancer Agents: Some benzothiazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells.

    Anti-inflammatory Agents: These compounds may also exhibit anti-inflammatory properties.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the production of dyes and pigments.

    Corrosion Inhibitors: These compounds can be used to prevent corrosion in metal surfaces.

Mechanism of Action

The mechanism of action of “N-(4-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide” involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound with a simpler structure.

    4-Methoxybenzothiazole: A derivative with a methoxy group on the benzothiazole ring.

    N-Phenylbenzothiazole: A derivative with a phenyl group attached to the nitrogen atom.

Uniqueness

“N-(4-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide” is unique due to the combination of functional groups, which may confer specific biological activities and chemical properties not found in simpler benzothiazole derivatives.

Properties

Molecular Formula

C18H18N2O3S

Molecular Weight

342.4 g/mol

IUPAC Name

N-(4-methoxyphenyl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide

InChI

InChI=1S/C18H18N2O3S/c1-23-14-10-8-13(9-11-14)19-17(21)7-4-12-20-18(22)15-5-2-3-6-16(15)24-20/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,21)

InChI Key

YHIQPKXSTHNOFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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